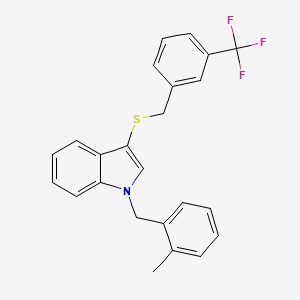

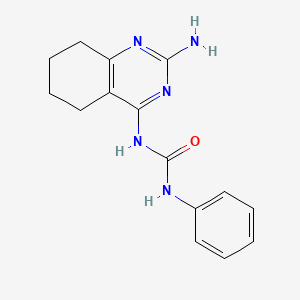

1-(2-methylbenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-methylbenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer treatment.

Applications De Recherche Scientifique

Indole Synthesis and Classification

Indoles, including derivatives like 1-(2-methylbenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole, are pivotal in organic chemistry due to their prevalence in natural products and drugs. The synthesis of indoles has been a major area of research, with multiple methods developed over the years. A comprehensive review classifies indole syntheses into nine strategic approaches, highlighting the versatility and complexity of constructing the indole nucleus. This classification helps in understanding the synthetic pathways for indoles and their derivatives, facilitating the discovery of new compounds with potential applications in various fields (Taber & Tirunahari, 2011).

Environmental Impact of Indole Derivatives

The occurrence, fate, and behavior of indole derivatives in aquatic environments have been subjects of environmental research. These compounds, often found in industrial effluents and pharmaceutical discharges, exhibit complex behaviors in water bodies, affecting both water quality and aquatic life. Studies on specific indole derivatives like parabens (which share chemical similarities with certain indole derivatives) have shown their persistence and biodegradability in aquatic environments, underscoring the need for monitoring and mitigating their environmental impact (Haman et al., 2015).

Indole Derivatives in Catalysis

Indole derivatives play a significant role in catalysis, particularly in the functionalization of saturated C-H bonds. Metalloporphyrin catalysts have been used for the selective functionalization of C-H bonds, including hydroxylation, amination, and carbenoid insertion. This area of research is critical for the development of new synthetic methodologies that are more efficient and selective, with potential applications in the synthesis of complex organic molecules (Che et al., 2011).

Indole Derivatives in Antiviral Research

Indole-containing compounds have been extensively explored for their antiviral properties. The structural similarity of indoles to peptides allows them to bind reversibly to enzymes, making them promising candidates for antiviral drug development. Recent developments in this area have focused on the synthesis and evaluation of indole derivatives against a range of viral targets, highlighting their potential as novel antiviral agents (Zhang, Chen, & Yang, 2014).

Propriétés

IUPAC Name |

1-[(2-methylphenyl)methyl]-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F3NS/c1-17-7-2-3-9-19(17)14-28-15-23(21-11-4-5-12-22(21)28)29-16-18-8-6-10-20(13-18)24(25,26)27/h2-13,15H,14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDNSERNKGBFFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methylbenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(sec-butylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2453556.png)

![N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2453558.png)

![N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2453561.png)

![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2453563.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2453564.png)

![(E)-1-[(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)hydrazine](/img/structure/B2453570.png)